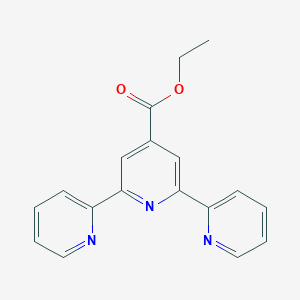

Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate

Übersicht

Beschreibung

Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate is a pyridine-based compound featuring three aromatic rings: a central pyridine ring substituted at the 2- and 6-positions with pyridin-2-yl groups and an ethyl ester moiety at the 4-position.

Wirkmechanismus

Target of Action

Ethyl [2,2’:6’,2’‘-terpyridine]-4’-carboxylate, also known as Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate or ETHYL 2,2/‘:6/’,2/‘/’-TERPYRIDINE-4/'-CARBOXYLATE, is a derivative of terpyridine . Terpyridine is a tridentate ligand , meaning it can bind to metal ions at three points, forming two adjacent 5-membered MN2C2 chelate rings . This makes it a key player in coordination chemistry .

Mode of Action

The compound’s mode of action is primarily through its interaction with metal ions. As a ligand, it forms complexes with most transition metal ions . The formation of these complexes can lead to changes in the properties of the metal ions, including their oxidation states .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific metal ions it interacts with. Terpyridine complexes exhibit characteristic optical and electrochemical properties, including metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence . These properties can have various effects on biochemical pathways, particularly those involving electron transfer.

Pharmacokinetics

Terpyridine is a white solid that is soluble in most organic solvents , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Biologische Aktivität

Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate (EDPC) is a compound that has garnered attention in various fields, particularly due to its biological activities and potential therapeutic applications. This article explores the biological activity of EDPC, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

EDPC is a derivative of terpyridine characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 240.26 g/mol

- Solubility : Soluble in organic solvents such as dichloromethane and acetonitrile, with limited solubility in water.

The compound's structure includes multiple nitrogen atoms within its pyridine rings, which enhances its reactivity and biological activity compared to related compounds.

EDPC primarily acts as a ligand that forms complexes with metal ions. The interaction with transition metals is crucial for its biological activity, as these complexes often exhibit enhanced properties compared to the free ligand. The mechanisms through which EDPC exerts its effects include:

- Metal Ion Coordination : EDPC can coordinate with various metal ions, leading to the formation of stable metal-ligand complexes that display unique optical and electrochemical properties.

- Biochemical Pathways : The biological effects of EDPC are largely dependent on the specific metal ions it interacts with, influencing pathways such as oxidative stress response and apoptosis in cancer cells.

Anticancer Properties

Recent studies have shown that EDPC and its metal complexes exhibit notable anticancer properties. For instance:

- In vitro Studies : EDPC has been tested against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism involves inducing apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial function.

- In vivo Studies : Animal models have indicated that EDPC can reduce tumor growth in liver cancer models, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

EDPC has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

Case Study 1: Anticancer Efficacy

A study investigated the effects of EDPC on human liver cancer cells (HepG2). The results showed:

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| EDPC (10 µM) | 65 | 30 |

| EDPC (20 µM) | 40 | 60 |

These findings suggest that EDPC significantly reduces cell viability and increases apoptosis in liver cancer cells.

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of EDPC was tested against Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The results indicate that EDPC exhibits moderate antimicrobial activity, making it a candidate for further development in antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in substituted pyridinedicarboxylate syntheses. Organopalladium catalysts (e.g., Pd(PPh₃)₄) with copper(I) iodide as a co-catalyst are critical for forming carbon-carbon bonds between pyridine rings. Reaction temperature (typically 80–110°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants significantly impact yield and purity. For instance, excess aryl halide reactants may lead to byproducts, necessitating careful purification via column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- ¹H NMR : Assigns protons on pyridine rings (δ 7.5–8.5 ppm) and the ethyl ester group (δ 1.3–4.4 ppm). Coupling patterns distinguish substituent positions.

- IR Spectroscopy : Confirms ester carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and aromatic C=N/C-C vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.

Cross-referencing with crystallographic data ensures accurate assignments .

Q. How is single-crystal X-ray diffraction employed to determine the molecular structure of this compound, and what software tools are essential for data refinement?

- Methodological Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and torsional conformations. Data collection involves a diffractometer (e.g., Bruker D8 Venture), followed by structure solution using SHELXS/SHELXD for phase determination. Refinement via SHELXL optimizes thermal parameters and occupancy ratios for disordered regions. Visualization tools like ORTEP-3 generate molecular graphics, critical for interpreting puckering and steric effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results when analyzing this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent-induced conformational changes in solution vs. solid-state rigidity). Validate NMR assignments against crystallographic coordinates using software like CrystalExplorer to simulate solution-state conformers. For example, torsional angles from X-ray data may differ from NMR-derived J-coupling constants due to ring puckering dynamics. Cross-validation with DFT calculations (e.g., Gaussian) reconciles these differences .

Q. What strategies optimize the refinement of high-disorder regions in the crystallographic model of this compound?

- Methodological Answer : For disordered ethyl or pyridyl groups, apply SHELXL constraints:

- PART/SUMP : Split occupancy for disordered atoms.

- SIMU/SADI : Restrain thermal motion and bond distances.

- DFIX : Fix bond lengths/angles to literature values.

High-resolution data (≤ 0.8 Å) and twinning corrections (via TWIN/BASF ) improve model accuracy. Validation tools like PLATON/ADDSYM detect missed symmetry .

Q. How do ring puckering coordinates and conformational dynamics influence the compound's reactivity in catalytic systems?

- Methodological Answer : Puckering parameters (amplitude q and phase angle φ) quantify non-planarity of the pyridine rings, affecting steric accessibility in catalysis. Use Cremer-Pople coordinates (calculated via Platon ) to correlate puckering with catalytic activity. For example, a boat conformation (high q) may hinder substrate binding, while a planar ring enhances π-π interactions. Molecular dynamics simulations (e.g., AMBER ) model these effects in solution .

Q. What pharmacological screening approaches are appropriate for evaluating its bioactivity, given structural analogs?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases).

- In Vitro Assays : Test cytotoxicity via MTT assays (IC₅₀ values) and antimicrobial activity via microdilution.

- SAR Studies : Compare with dihydropyridine analogs (e.g., nifedipine derivatives) to identify critical substituents. Structural analogs in and suggest potential calcium channel modulation .

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in airtight containers at –20°C, away from oxidizers.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to Safety Data Sheets (SDS) for emergency contacts and first-aid measures .

Tables for Key Data

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Ethyl 2,6-Dichloropyridine-4-carboxylate (CAS 42521-09-5 and 1604-14-4) and Ethyl 2,6-Dibromopyridine-4-carboxylate (CAS 90050-70-7) are closely related derivatives where the pyridin-2-yl groups are replaced with halogens (Cl or Br). Key differences include:

| Compound Name | CAS Number | Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|---|

| Ethyl 2,6-dichloropyridine-4-carboxylate | 42521-09-5 | C₇H₅Cl₂NO₂ | 206.03 | Cl at 2,6-positions |

| Ethyl 2,6-dichloropyridine-4-carboxylate | 1604-14-4 | C₈H₇Cl₂NO₂ | 220.05 | Cl at 2,6-positions |

| Ethyl 2,6-dibromopyridine-4-carboxylate | 90050-70-7 | C₈H₇Br₂NO₂ | 308.95 | Br at 2,6-positions |

- Electronic Effects : Halogens (Cl, Br) are electron-withdrawing, reducing the electron density of the pyridine ring compared to the pyridin-2-yl groups in the target compound. This may influence reactivity in metal coordination or nucleophilic substitution reactions.

- Molecular Weight : Brominated analogs exhibit higher molecular weights due to the larger atomic mass of Br, which could affect solubility and crystallization behavior .

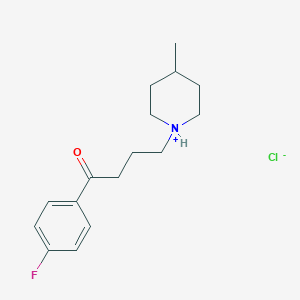

Piperidine-Containing Derivatives

Ethyl 1-Pyrimidin-2-yl-piperidine-4-carboxylate (CAS 111247-60-0) shares the ethyl carboxylate group but replaces the central pyridine ring with a piperidine moiety and substitutes a pyrimidine ring at position 1.

- Biological Activity : Piperidine derivatives are prominent in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. For example, similar compounds exhibit antibacterial and antitumor properties .

- Structural Flexibility : The saturated piperidine ring allows for puckering (as described by Cremer and Pople coordinates), enabling diverse binding modes compared to the rigid, fully aromatic pyridine scaffold of the target compound .

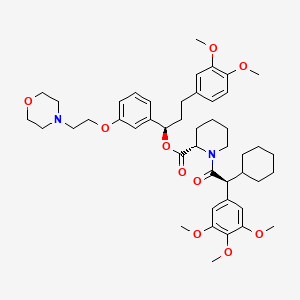

Tetrahydro-pyridine Derivatives

Ethyl 4-Hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate () features a partially saturated pyridine ring and additional substituents (hydroxy, phenyl, and piperidinyl groups).

- Crystal Packing: This compound crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 10.7936 Å, b = 9.6752 Å. Hydrogen bonding involving the hydroxy group stabilizes the crystal lattice, a feature absent in the fully aromatic target compound .

- Functional Groups : The acetyl-piperidine side chain enhances solubility in polar solvents, whereas the target compound’s pyridin-2-yl groups may favor π-π stacking interactions in solid-state structures .

Pyrimidine-Based Analogs

Compounds like 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1208087-83-5) and (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (CAS 1404192-13-7) highlight the impact of heterocycle variation:

Research Findings and Implications

- Coordination Chemistry : The target compound’s three pyridyl nitrogen atoms may act as tridentate ligands, offering advantages over halogenated analogs in forming stable metal complexes .

- Medicinal Potential: While piperidine derivatives show documented bioactivity, the aromatic rigidity of the target compound could limit membrane permeability compared to saturated analogs .

- Synthetic Accessibility : Halogenated analogs (e.g., CAS 90050-70-7) are synthesized via esterification of dibromopyridine carboxylic acids, suggesting analogous routes for the target compound using pyridin-2-yl substituents .

Eigenschaften

IUPAC Name |

ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-2-23-18(22)13-11-16(14-7-3-5-9-19-14)21-17(12-13)15-8-4-6-10-20-15/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUKWHIHLXNYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376419 | |

| Record name | Ethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148332-31-4 | |

| Record name | Ethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.